molecular formula C24H25N3 B12378918 Lsd1-IN-27

Lsd1-IN-27

Katalognummer: B12378918
Molekulargewicht: 355.5 g/mol
InChI-Schlüssel: COFJGRODNLNWAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lsd1-IN-27 is a potent inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme that plays a crucial role in the regulation of gene expression by removing methyl groups from histone proteins. This compound has shown significant potential in inhibiting the stemness and migration of gastric cancer cells and enhancing the T-cell immune response against gastric cancer .

Vorbereitungsmethoden

The synthesis of Lsd1-IN-27 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving the use of various reagents and catalysts .

Analyse Chemischer Reaktionen

Lsd1-IN-27 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: this compound can be reduced using common reducing agents to yield different reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Wissenschaftliche Forschungsanwendungen

Lsd1-IN-27 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of LSD1 in various biochemical pathways.

    Biology: Investigated for its effects on cellular processes such as differentiation, proliferation, and apoptosis.

    Medicine: Explored as a potential therapeutic agent for the treatment of various cancers, including gastric cancer, by inhibiting LSD1 activity.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting LSD1 .

Wirkmechanismus

Lsd1-IN-27 exerts its effects by inhibiting the activity of LSD1, an enzyme that demethylates histone proteins, thereby regulating gene expression. The inhibition of LSD1 by this compound leads to the accumulation of methylated histones, resulting in the suppression of gene expression. This mechanism is particularly effective in cancer cells, where LSD1 activity is often upregulated .

Vergleich Mit ähnlichen Verbindungen

Lsd1-IN-27 is unique compared to other LSD1 inhibitors due to its high potency and selectivity. Similar compounds include:

This compound stands out due to its specific inhibition of LSD1 and its demonstrated efficacy in preclinical cancer models.

Eigenschaften

Molekularformel

C24H25N3

Molekulargewicht

355.5 g/mol

IUPAC-Name

4-N,4-N-dimethyl-1-N-(2,5,6-trimethylacridin-9-yl)benzene-1,4-diamine

InChI

InChI=1S/C24H25N3/c1-15-6-13-22-21(14-15)24(20-12-7-16(2)17(3)23(20)26-22)25-18-8-10-19(11-9-18)27(4)5/h6-14H,1-5H3,(H,25,26)

InChI-Schlüssel

COFJGRODNLNWAE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C3=C(C(=C(C=C3)C)C)N=C2C=C1)NC4=CC=C(C=C4)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.